molecular formula C12H22N2O2 B6337899 1-Boc-(R)-3-Cyclopropylpiperazine CAS No. 1240587-11-4

1-Boc-(R)-3-Cyclopropylpiperazine

Cat. No.: B6337899
CAS No.: 1240587-11-4
M. Wt: 226.32 g/mol
InChI Key: HHEGEBMPXPIGCR-JTQLQIEISA-N
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Description

1-Boc-®-3-Cyclopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring, and a cyclopropyl group attached to the third carbon atom of the piperazine ring. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules.

Biochemical Analysis

Biochemical Properties

The primary role of 1-Boc-®-3-cyclopropylpiperazine in biochemical reactions is as a protective group for amines . The Boc group shields the amine from reacting with other compounds during the synthesis process . This allows for more complex molecules to be synthesized without unwanted side reactions

Cellular Effects

As a protective group in organic synthesis, its primary role is in the production of complex molecules rather than direct interaction with cellular processes . The molecules it helps synthesize could have significant effects on cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 1-Boc-®-3-cyclopropylpiperazine primarily involves its role as a protective group for amines during organic synthesis . It binds to the amine group, preventing it from reacting with other compounds during the synthesis process . This allows for the production of more complex molecules without unwanted side reactions .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-Boc-®-3-cyclopropylpiperazine under various conditions are important factors in its use in organic synthesis

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 1-Boc-®-3-cyclopropylpiperazine in animal models. As a compound primarily used in organic synthesis, its direct application in animal models is not common .

Metabolic Pathways

As a protective group in organic synthesis, it is primarily involved in the synthesis of complex molecules rather than metabolic processes .

Transport and Distribution

As a compound used in organic synthesis, it is primarily involved in the production of complex molecules rather than direct interaction with biological systems .

Subcellular Localization

As a protective group in organic synthesis, it is primarily involved in the synthesis of complex molecules rather than direct interaction with cellular compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-®-3-Cyclopropylpiperazine typically involves the following steps:

    Cyclopropylation of Piperazine: The first step involves the introduction of the cyclopropyl group to the piperazine ring. This can be achieved through the reaction of piperazine with cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Boc Protection: The second step involves the protection of the nitrogen atom of the piperazine ring with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the cyclopropylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of 1-Boc-®-3-Cyclopropylpiperazine can be optimized for higher yields and purity. Recent advancements have shown that using diethylamine as a starting material, followed by chlorination, Boc protection, and cyclization, can result in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Boc-®-3-Cyclopropylpiperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The Boc-protected piperazine can undergo nucleophilic substitution reactions with various electrophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Coupling Reactions: It can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as potassium carbonate.

    Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection.

    Coupling Reactions: Palladium catalysts and ligands are commonly used in Buchwald-Hartwig amination reactions.

Major Products Formed

    Substitution Reactions: Substituted piperazine derivatives.

    Deprotection Reactions: Free amine derivatives.

    Coupling Reactions: Aryl or alkyl piperazine derivatives.

Comparison with Similar Compounds

1-Boc-®-3-Cyclopropylpiperazine can be compared with other Boc-protected piperazine derivatives, such as:

The uniqueness of 1-Boc-®-3-Cyclopropylpiperazine lies in the presence of the cyclopropyl group, which can impart unique steric and electronic properties to the molecule, influencing its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

tert-butyl (3R)-3-cyclopropylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-10(8-14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEGEBMPXPIGCR-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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